molecular formula C7H11NO2 B8697733 4-(1,3-dioxolan-2-yl)butanenitrile

4-(1,3-dioxolan-2-yl)butanenitrile

Cat. No.: B8697733
M. Wt: 141.17 g/mol
InChI Key: NBRSDWNELZJQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-Dioxolan-2-yl)butanenitrile is a nitrile-containing compound featuring a 1,3-dioxolane ring, a five-membered cyclic ketal. The dioxolane moiety enhances stability against hydrolysis, while the nitrile group provides reactivity for further functionalization, such as nucleophilic additions or reductions. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

4-(1,3-dioxolan-2-yl)butanenitrile

InChI

InChI=1S/C7H11NO2/c8-4-2-1-3-7-9-5-6-10-7/h7H,1-3,5-6H2

InChI Key

NBRSDWNELZJQTN-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-dioxolan-2-yl)butanenitrile typically involves the reaction of a suitable nitrile precursor with a 1,3-dioxolane derivative. One common method is the condensation of 4-bromobutanenitrile with 1,3-dioxolane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 4-(1,3-dioxolan-2-yl)butanenitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-Dioxolan-2-yl)butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Primary amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxolan-2-yl)butanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the dioxolane ring can undergo ring-opening reactions under acidic or basic conditions. These interactions can lead to the formation of various intermediates and products, influencing the compound’s reactivity and applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Nitro or Aromatic Substituents

4-(1,3-Dioxolan-2-yl)-2-(naphthalen-1-yl)-2-nitrobutanenitrile (6a)
  • Structure : The core 4-(1,3-dioxolan-2-yl)butanenitrile is substituted with a nitro group and a naphthyl group at the C2 position.
  • Synthesis : Prepared via condensation of 5a with ethylene glycol and TsOH, yielding 61% product .
  • Reactivity : The nitro group stabilizes intermediates during reduction, leading to unexpected products like 7a (see below) .
  • Applications: Potential as a spin-trapping agent or precursor for bioactive molecules.
4-(1,3-Dioxolan-2-yl)-2-(naphthalen-1-yl)butanenitrile (7a)
  • Structure : Lacks the nitro group of 6a , resulting in a simpler substitution pattern.
  • Synthesis: Derived from 6a via Zn/NH4Cl reduction in ethanol-water, yielding a stabilized anion intermediate due to the electron-withdrawing nitrile .
  • Key Difference : The absence of the nitro group increases stability and alters reactivity pathways, favoring elimination over hydroxylamine formation.
4-(1,3-Dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)benzonitrile (II.9)
  • Structure : Features a benzonitrile core with a dioxolane and triazole substituent.
  • Synthesis : Prepared via nucleophilic substitution of 2-fluorobenzonitrile with 1,2,4-triazole (87% yield) .
  • Applications : Demonstrates antifungal activity, highlighting the role of the triazole group in biological interactions .

Analogues with Alternative Functional Groups

4-[4-(1,3-Dioxolan-2-yl)phenoxy]phthalonitrile (3)
  • Structure: Combines a phthalonitrile core with a dioxolane-protected phenoxy group.
  • Synthesis : Synthesized via aldehyde protection with ethylene glycol, followed by cyclotetramerization to form phthalocyanines .
  • Applications : Used in materials science for dye-sensitized solar cells or sensors due to extended π-conjugation .
(E)-4-(1,3-Dioxoisoindolin-2-yl)-4-((2-(naphthalen-2-yl)vinyl)thio)butanenitrile (76)
  • Structure : Incorporates a dioxoisoindolinyl group and a vinyl thioether.
  • Synthesis : Produced via thiol-ene click chemistry (48–58% yield) .
  • Key Feature : The vinyl thioether enhances electronic delocalization, suggesting utility in optoelectronic materials .

Derivatives with Modified Backbones

4-((1-Cyclopropyl-1,3-dioxobutan-2-yl)oxy)-2,6-dimethylbenzonitrile
  • Structure: Replaces the dioxolane with a cyclopropyl-dioxobutanoyl moiety.
4-(1,3-Dioxolan-2-yl)butanoic Acid
  • Structure : Nitrile group replaced by a carboxylic acid.
  • Reactivity : The carboxylic acid enables hydrogen bonding and salt formation, contrasting with the nitrile’s electrophilicity .

Data Tables

Table 2: Reactivity and Stability Insights

Compound Key Functional Groups Reactivity Profile Stability Considerations
4-(1,3-Dioxolan-2-yl)butanenitrile Nitrile, dioxolane Electrophilic nitrile; stable to hydrolysis Sensitive to strong acids
6a (Nitro derivative) Nitro, nitrile Reduction-prone nitro group Stabilized by nitrile anion
4-(1,3-Dioxolan-2-yl)butanoic Acid Carboxylic acid, dioxolane Acid-base reactions Hydrolytically stable

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